
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
8-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in liquid form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The InChI code for 8-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis
8-Bromo-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a molecular weight of 212.09 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Pharmacology
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: is a compound of interest in pharmacology due to its structural similarity to compounds that exhibit a wide range of pharmacological activities. These activities include anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . The brominated tetrahydroquinoline scaffold is particularly significant in the synthesis of analogs used clinically, such as those related to chloroquine, a drug used to treat malaria and other conditions .
Biochemistry
In biochemistry, 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride serves as a building block for synthesizing compounds with potential bioactivity. It has been used in studies to screen for in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity . These properties are crucial for understanding the compound’s role in biological systems and its potential therapeutic effects.
Medicinal Chemistry
The compound’s inclusion in medicinal chemistry research stems from its quinoline core, a common feature in many natural and synthetic medicines. The quinoline moiety is associated with diverse biological activities, such as anti-inflammatory and anticancer effects . Additionally, derivatives of tetrahydroquinoline are investigated for their potential to inhibit neurodegenerative disease pathways involving tau protein hyperphosphorylation .
Organic Synthesis
8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: is a valuable intermediate in organic synthesis. It is used in the construction of complex molecules through reactions such as coupling and acylation. The bromine atom in the compound acts as a good leaving group or can be used in further functionalization steps to create a wide array of organic molecules .
Analytical Chemistry
In analytical chemistry, 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is characterized using various techniques such as UV, NMR, HPLC, and HRMS spectra. These methods help in confirming the structure, purity, and stability of the compound, which is essential for its application in research and development .
Chemical Engineering
From a chemical engineering perspective, 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is studied for its process development and scale-up potential. It is a pharmaceutical intermediate that can be synthesized in high yield under controlled conditions, making it a candidate for large-scale production .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that tetrahydroquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities .
Safety and Hazards
Future Directions
The development of new methods for the preparation of quinolines and their hydrogenated derivatives, such as 8-Bromo-1,2,3,4-tetrahydroquinoline, and the improvement of existing synthetic methods represents an urgent challenge . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVLPILGGVHSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221724-17-9 | |
| Record name | 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



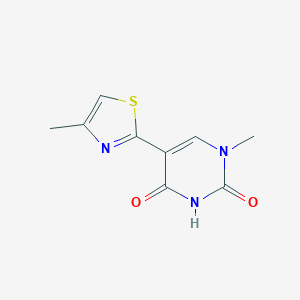
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)
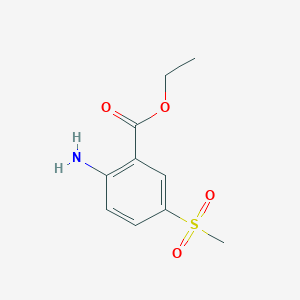
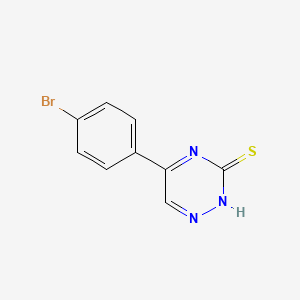
![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)
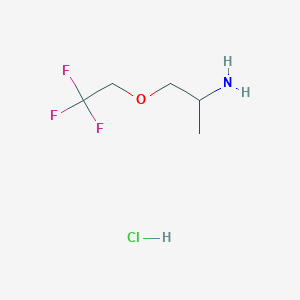
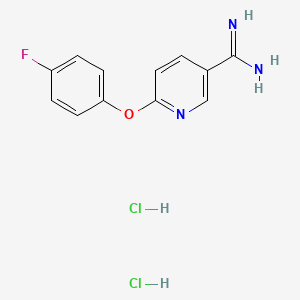

![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
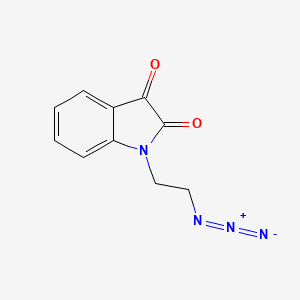

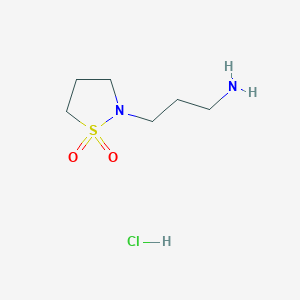
![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)